
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C13H22N4 and a molecular weight of 234.34 g/mol . It is a white to pale yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine can be achieved through a multi-step process. One common method involves the reaction of 4-(Isobutylpiperazin-1-yl)pyridin-2-amine with appropriate functional group compounds to yield the target product . The reaction conditions typically include the use of solvents such as ethanol and methanol, with reaction times ranging from a few hours to several days at temperatures between 25°C and 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents at low temperatures.
Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate; reactions are carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: Similar in structure but with an ethyl group instead of an isobutyl group.
5-(Piperazin-1-yl)pyridin-2-amine: Lacks the isobutyl group, resulting in different chemical and biological properties.
Uniqueness
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine is unique due to its isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
5-[4-(2-methylpropyl)piperazin-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H22N4/c1-11(2)10-16-5-7-17(8-6-16)12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15) |
InChI Key |
GLEGVQXZOJSYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


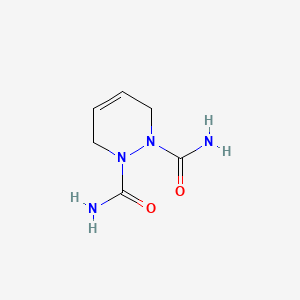
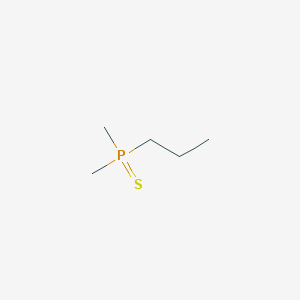

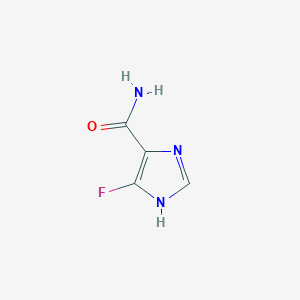
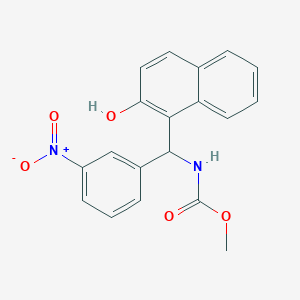
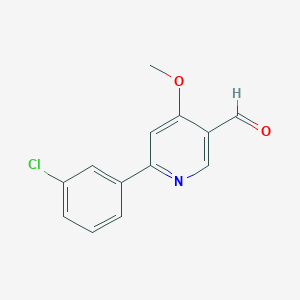
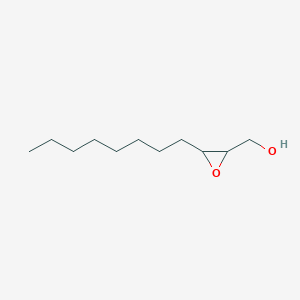
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
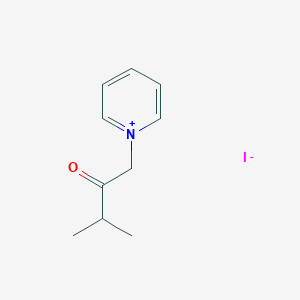
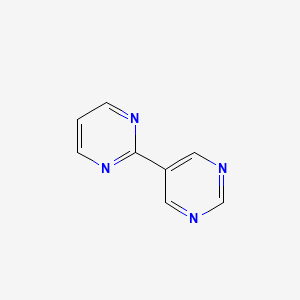
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
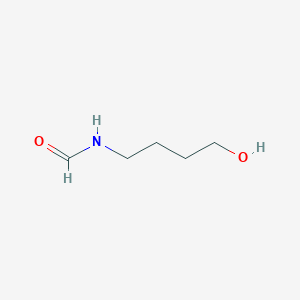
![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)
